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Compound of Interest

Compound Name: Glutaconic acid

Cat. No.: B041736

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for glutaconic acid, an unsaturated dicarboxylic acid of interest in various biochemical and
pharmaceutical research areas. This document presents nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed
experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
Mass Spectrometry, and Infrared Spectroscopy of glutaconic acid. For clarity, the data
primarily pertains to the more stable trans-isomer.

Table 1: *"H NMR Spectroscopic Data for trans-
Glutaconic Acid
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
) Carboxylic acid
~12.0 Singlet (broad) 2H
protons (-COOH)
~6.95 Doublet of Triplets 1H Vinylic proton (-CH=)
~5.90 Doublet of Triplets 1H Vinylic proton (-CH=)
Methylene protons (-
~3.25 Doublet 2H

CH2-)

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: *C NMR Spectroscopic Data for trans-
Glutaconic Acid

Chemical Shift (8) (ppm)

Assignment

~172.0 Carboxylic acid carbons (-COOH)
~145.0 Vinylic carbon (-CH=)

~125.0 Vinylic carbon (-CH=)

~40.0 Methylene carbon (-CHz-)

Note: These are approximate chemical shifts and can be influenced by experimental

conditions.

Table 3: Mass Spectrometry Data for Glutaconic Acid
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miz Relative Intensity (%) Possible Fragment
130 Moderate [M]* (Molecular lon)
113 High [M - OH]*

) [M - COOH]* or [M - H20 -
85 High

OHJ*
67 Moderate [CaHs0]*
55 High [CsH3Q]* or [CaH7]*

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., El, ESI).

Table 4: Infrared (IR) Spectroscopy Data for trans-
Glutaconic Acid

While a definitive spectrum image with precise peak assignments is not readily available in
public databases, the expected characteristic absorption bands for the functional groups
present in glutaconic acid are as follows:
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Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)

Carboxylic Acid (-
3300 - 2500 Broad O-H stretch

COOH)
~3050 Medium C-H stretch Vinylic (=C-H)
~2950 Medium C-H stretch Aliphatic (-CH2-)

Carboxylic Acid (-
1710 - 1680 Strong C=0 stretch

COOH)
1650 - 1630 Medium C=C stretch Alkene (-C=C-)

) Carboxylic Acid (-

1440 - 1395 Medium O-H bend

COOH)

Carboxylic Acid (-
1320 - 1210 Strong C-O stretch

COOH)

C-H bend (out-of-

980 - 960 Strong trans-Alkene

plane)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above. These protocols are generalized and may require optimization based on the specific
instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of glutaconic acid.
Materials:

e Glutaconic acid sample

o Deuterated solvent (e.g., DMSO-ds, D20)

e NMR tubes (5 mm)
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* NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

e Sample Preparation:

[¢]

Accurately weigh approximately 5-10 mg of the glutaconic acid sample.

[e]

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

o

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

[¢]

Transfer the solution to a clean, dry NMR tube.

e 'H NMR Spectroscopy:

[e]

Insert the sample into the NMR spectrometer.
o Tune and shim the instrument to achieve a homogeneous magnetic field.
o Acquire the *H NMR spectrum using a standard single-pulse experiment.

o Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64

e 13C NMR Spectroscopy:
o Acquire the 3C NMR spectrum using a proton-decoupled pulse program.
o Typical parameters:

» Pulse angle: 30 degrees
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= Acquisition time: 1-2 seconds
» Relaxation delay: 2 seconds

= Number of scans: 1024 or more, depending on concentration.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[¢]

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS at 0.00 ppm).

[e]

[e]

Integrate the signals in the *H NMR spectrum.

o

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in glutaconic acid using Attenuated Total
Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

Glutaconic acid sample (solid)

ATR-FTIR spectrometer

Spatula

Ethanol or isopropanol for cleaning
Procedure:

e Instrument Preparation:
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o Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft cloth
dampened with ethanol or isopropanol and allow it to dry completely.

o Record a background spectrum of the empty ATR crystal.

e Sample Analysis:

o Place a small amount of the solid glutaconic acid sample onto the center of the ATR
crystal.

o Lower the press arm to apply firm and even pressure to the sample, ensuring good
contact with the crystal.

o Acquire the IR spectrum. The typical scanning range is 4000-400 cm~1.
o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
o Data Processing and Analysis:

o The acquired spectrum will be automatically ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands and compare them with known correlation
tables to identify the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of glutaconic acid.
Electron lonization (EI) is a common technique for this purpose.

Materials:
e Glutaconic acid sample
e Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

e Solvent for sample dissolution (if using GC-MS, a derivatizing agent may be required to
increase volatility).
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Procedure (Direct Insertion Probe):
e Sample Preparation:

o Place a small amount of the solid glutaconic acid into a capillary tube.
e Instrument Setup:

o The mass spectrometer is operated under a high vacuum.

o The ion source is typically heated.

o Set the electron energy to 70 eV for standard EI.

o Data Acquisition:

[e]

Insert the probe into the ion source.

o

Gradually heat the probe to volatilize the sample.

[¢]

The vaporized molecules are ionized and fragmented by the electron beam.

[¢]

The resulting ions are separated by the mass analyzer based on their mass-to-charge
ratio (m/z).

[¢]

A mass spectrum is recorded, plotting ion intensity versus m/z.
o Data Analysis:
o Identify the molecular ion peak [M]*.

o Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions
and proposing their structures.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like glutaconic acid.
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Caption: General workflow for the spectroscopic analysis of glutaconic acid.

 To cite this document: BenchChem. [Spectroscopic Analysis of Glutaconic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041736#spectroscopic-data-of-glutaconic-acid-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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